molecular formula C12H16FNO B1309008 [4-(4-Fluorophenyl)oxan-4-yl]methanamine CAS No. 889939-79-1

[4-(4-Fluorophenyl)oxan-4-yl]methanamine

Cat. No. B1309008
M. Wt: 209.26 g/mol
InChI Key: RJNKDRCJNIVDII-UHFFFAOYSA-N
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Description

“[4-(4-Fluorophenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1339684-69-3 . It has a molecular weight of 209.26 . The compound is stored at a temperature of 4 degrees and is available in powder form .


Molecular Structure Analysis

The InChI code for “[4-(4-Fluorophenyl)oxan-4-yl]methanamine” is 1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2 . This code represents the molecular structure of the compound.

It is stored at a temperature of 4 degrees . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.

Scientific Research Applications

Biased Agonists in Antidepressant Development

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds structurally related to [4-(4-Fluorophenyl)oxan-4-yl]methanamine, have been investigated as potential serotonin 5-HT1A receptor-biased agonists. These compounds exhibit selective activation of ERK1/2 phosphorylation and have shown promising results in preclinical studies for their antidepressant-like activities (Sniecikowska et al., 2019).

Synthesis and Characterization

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound with structural similarities to [4-(4-Fluorophenyl)oxan-4-yl]methanamine, has been successfully synthesized, showcasing the potential for creating a variety of derivatives for various applications. These derivatives were characterized using spectroscopic techniques, providing a foundation for further pharmacological research (Shimoga, Shin, & Kim, 2018).

Antiosteoclast and Osteoblast Activity

Research involving compounds structurally related to [4-(4-Fluorophenyl)oxan-4-yl]methanamine has demonstrated moderate to high antiosteoclast and osteoblast activity. This indicates potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).

Inhibitors of Met Kinase Superfamily

Compounds structurally related to [4-(4-Fluorophenyl)oxan-4-yl]methanamine have been identified as potent and selective Met kinase inhibitors. These have shown efficacy in tumor stasis models, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Transfer Hydrogenation Reactions

Arylquinazolin-2-yl)methanamine derivatives, related to [4-(4-Fluorophenyl)oxan-4-yl]methanamine, have been synthesized and used in transfer hydrogenation reactions, demonstrating their potential in chemical synthesis and pharmaceutical applications (Karabuğa et al., 2015).

Neurokinin-1 Receptor Antagonism

Research on compounds structurally similar to [4-(4-Fluorophenyl)oxan-4-yl]methanamine has led to the development of neurokinin-1 receptor antagonists. These compounds have shown effectiveness in preclinical tests for emesis and depression, indicating their potential in treating these conditions (Harrison et al., 2001).

Synthesis of Dicarboxylic Acid Amides and Diamides

Studies on the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, a related compound, have expanded the scope of chemical synthesis and applications in pharmaceuticals (Aghekyan et al., 2018).

Phosphoramidate Derivatives for Antimicrobial and Antioxidant Activity

Research on phosphoramidate derivatives of 5-nitroquinolin-8-ol, structurally similar to [4-(4-Fluorophenyl)oxan-4-yl]methanamine, has led to compounds with potent antimicrobial and antioxidant activities. This suggests applications in both medical and environmental fields (Reddy et al., 2015).

Multi-Target Directed Ligands for Alzheimer’s Treatment

Compounds like N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine and N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, structurally related to [4-(4-Fluorophenyl)oxan-4-yl]methanamine, have been investigated as multi-target directed ligands for Alzheimer's treatment. These have shown inhibitory properties on acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research on compounds like 5-bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine, structurally similar to [4-(4-Fluorophenyl)oxan-4-yl]methanamine, has explored their role in modulating orexin-1 receptor mechanisms. This has implications for treating compulsive food consumption and possibly other eating disorders (Piccoli et al., 2012).

Safety And Hazards

The safety information available indicates that “[4-(4-Fluorophenyl)oxan-4-yl]methanamine” is associated with several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

[4-(4-fluorophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKDRCJNIVDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424426
Record name 1-[4-(4-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)oxan-4-yl]methanamine

CAS RN

889939-79-1
Record name 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-fluorophenyl)oxan-4-yl]methanamine
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